
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide is a compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 . This compound is known for its antioxidant properties and its ability to inhibit the formation of fatty streak lesions . It is also referred to as N-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-L-alanine, methyl ester .
Méthodes De Préparation
The synthesis of 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide involves several steps. One common method includes the reaction of 3,4-dihydroxycinnamic acid with L-alanine methyl ester in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide has several scientific research applications:
Mécanisme D'action
The mechanism by which 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide exerts its effects involves its antioxidant activity. It inhibits the copper-mediated oxidation of low-density lipoprotein (LDL) by about 75% at a concentration of 2 µM . This antioxidant activity helps in reducing oxidative stress and preventing the formation of atherosclerotic lesions. The compound does not significantly inhibit ACAT-1 or ACAT-2 activity, which are enzymes involved in cholesterol metabolism .
Comparaison Avec Des Composés Similaires
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide can be compared with other similar compounds such as:
Cinnamic acid derivatives: These compounds also exhibit antioxidant properties but may differ in their specific activities and applications.
L-alanine derivatives: These compounds are used in various biochemical applications, but their antioxidant properties may not be as pronounced as those of this compound.
The uniqueness of this compound lies in its dual functionality as both an antioxidant and an inhibitor of fatty streak lesion formation, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBISJLIGYSGF-JQTRYQTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)

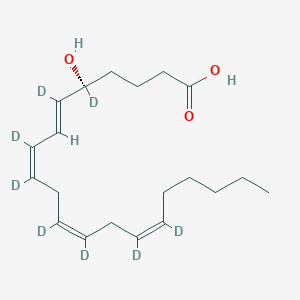
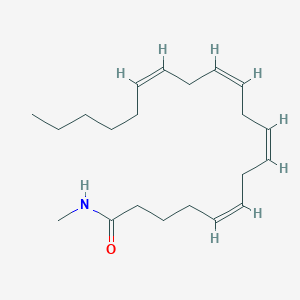
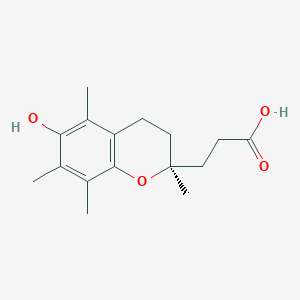

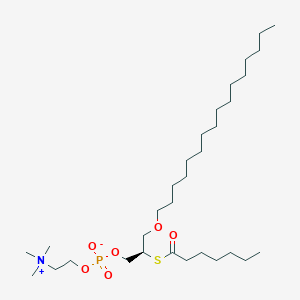
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
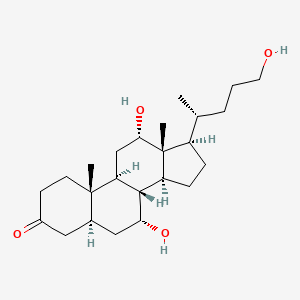

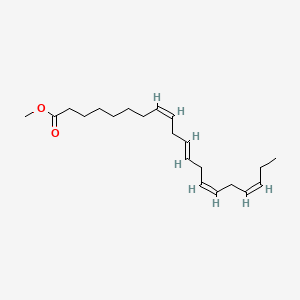

![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)
